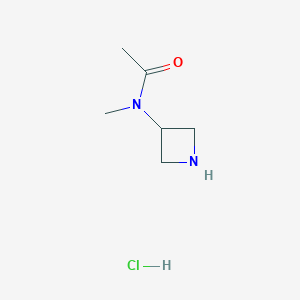
N-(azetidin-3-yl)-N-methylacetamide hydrochloride
Descripción general
Descripción
N-(azetidin-3-yl)-N-methylacetamide hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(Azetidin-3-yl)-N-methylacetamide hydrochloride is a compound that has garnered interest in various biological contexts, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical interactions, and potential therapeutic benefits based on available research.
The primary biological activity of this compound is linked to its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . As a non-cleavable linker in ADCs, it facilitates targeted delivery of cytotoxic agents to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. Additionally, in the context of PROTACs, it serves as an alkyl chain-based linker that promotes the degradation of target proteins, a promising strategy in cancer treatment.
Enzyme Interactions
This compound has been observed to interact with various enzymes and proteins. Notably, it may influence GABA receptor activity , acting as an inverse agonist which could modulate neuronal signaling pathways. This interaction suggests potential implications for cognitive functions and neuropharmacology.
Cellular Effects
The compound exhibits significant effects on cellular processes, influencing cell signaling pathways and gene expression. Its modulation of GABA receptors can lead to alterations in neuronal signaling, which may be relevant for conditions such as anxiety and depression.
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for its therapeutic applications. Its bioavailability is closely tied to the overall drug constructs it is part of, impacting its efficacy and safety profiles.
Case Studies
Recent studies have highlighted the compound's potential anti-inflammatory and anticancer properties. For instance, derivatives of azetidine compounds have shown promising results in inhibiting cancer cell proliferation in various models, suggesting that modifications to the azetidine structure can enhance biological activity .
Dosage Effects
Research indicates that the effects of this compound vary with dosage in animal models. Lower doses may yield therapeutic benefits with minimal adverse effects, while higher doses could lead to toxicity.
Comparative Analysis
Propiedades
IUPAC Name |
N-(azetidin-3-yl)-N-methylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8(2)6-3-7-4-6;/h6-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRZDNKDFGOBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693510 | |
| Record name | N-(Azetidin-3-yl)-N-methylacetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935668-15-8 | |
| Record name | N-(Azetidin-3-yl)-N-methylacetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















